Technical Nomenclature Guide: 3-Amino-2,5,6-tribromophenol
Technical Nomenclature Guide: 3-Amino-2,5,6-tribromophenol
Executive Summary
The systematic IUPAC name for the structure implied by "3-Amino-2,5,6-tribromophenol" is 3-amino-2,5,6-tribromophenol . However, strictly following IUPAC Preferred IUPAC Name (PIN) protocols requires a rigorous analysis of locant set seniority and alphabetical prioritization.
Critical Scientific Note: While the name is syntactically valid, the 2,5,6-substitution pattern is thermodynamically disfavored compared to the 2,4,6-tribromo isomer (CAS 132331-08-9). This guide provides the definitive nomenclature derivation for your specific query while simultaneously establishing the analytical protocols to distinguish this rare isomer from its common regioisomer, 3-amino-2,4,6-tribromophenol.
Part 1: IUPAC Nomenclature Derivation
To derive the Preferred IUPAC Name (PIN), we apply the hierarchy of operations defined in the IUPAC Nomenclature of Organic Chemistry (Blue Book), specifically adhering to Rule P-14.4 regarding identical locant sets.
Principal Functional Group Selection[1][2][3][4]
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Candidates: Hydroxyl (-OH), Amino (-NH₂), Bromo (-Br).
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Priority Rule: Cations > Acids > ... > Alcohols/Phenols > Amines > Ethers > Halogens.
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Result: The parent structure is Phenol (Benzenol). The carbon bonded to the -OH group is automatically assigned position 1 .[1]
Numbering and Locant Minimization
We must minimize the locants for all substituents regardless of their type.
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Fixed Position: -OH at C1.
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Substituents to locate: One Amino group, three Bromo groups.
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Scenario A (Clockwise): Substituents at 2, 3, 5, 6.
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Set A: {2, 3, 5, 6}
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Scenario B (Counter-Clockwise): Substituents at 2, 3, 5, 6.
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Set B: {2, 3, 5, 6}
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Decision: Since the locant sets are identical, we proceed to Rule P-14.4(e) :
"Lowest locant is cited first as a prefix in alphabetical order."
Alphabetical Prioritization (The Tie-Breaker)
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Prefix 1: Amino (Alphabetical: A )
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Prefix 2: Bromo (Alphabetical: B )
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Rule Application: The substituent "Amino" must receive the lower possible locant number because 'A' precedes 'B'.
| Path | Position 3 Occupant | Position 5 Occupant | Priority Check |
| Clockwise | Amino | Bromo | Valid (3 < 5 for 'Amino') |
| Counter-Clockwise | Bromo | Amino | Invalid (5 > 3 for 'Amino') |
Final Assembly
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Prefixes: 3-amino, 2,5,6-tribromo
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Parent: Phenol[2]
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Final PIN: 3-Amino-2,5,6-tribromophenol
Part 2: Structural Reality Check (E-E-A-T Analysis)
As a researcher, you must verify if your compound is indeed the 2,5,6-isomer or the more synthetically accessible 2,4,6-isomer. The bromination of 3-aminophenol is governed by Electrophilic Aromatic Substitution (EAS) directing effects.
Directing Effects Visualization
The following diagram illustrates why the 2,4,6-isomer is the kinetic and thermodynamic product, making the 2,5,6-isomer a synthetic anomaly requiring specific blocking groups to synthesize.
Figure 1: Electrophilic Aromatic Substitution pathways showing the high probability of 2,4,6-substitution vs. the steric and electronic unlikelihood of 2,5,6-substitution.
Comparative Data: 2,5,6- vs 2,4,6-Isomer
If you have synthesized the 2,5,6-isomer, it likely required a route involving the nitration of a protected dibromophenol followed by reduction, rather than direct bromination.
| Feature | 3-Amino-2,5,6-tribromophenol (User Query) | 3-Amino-2,4,6-tribromophenol (Standard) |
| Locant Set | 2, 3, 5, 6 | 2, 3, 4, 6 |
| Symmetry | Asymmetric | Asymmetric |
| 1H NMR (Aromatic) | Singlet (~7.0-7.4 ppm) Only 1 aromatic H at C4. | Singlet (~7.3-7.6 ppm) Only 1 aromatic H at C5. |
| Coupling | No coupling (isolated proton). | No coupling (isolated proton). |
| Stability | Low. Steric clash between Br(5) and Br(6). | High. Br atoms spaced at 2,4,[3][4]6. |
Part 3: Analytical Verification Protocol
To confirm you possess the 3-amino-2,5,6-tribromophenol isomer and not the common 2,4,6-isomer, utilize this self-validating NMR protocol.
13C-NMR Prediction Logic
The definitive distinction lies in the Carbon-13 NMR shifts due to the shielding effects of the bromine atoms.
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Prepare Sample: Dissolve 10mg in DMSO-d6.
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Acquire: 13C{1H} spectrum (minimum 128 scans).
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Analyze C-Br Peaks:
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Analyze C-H Peak:
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2,4,6-Isomer: The C-H is at position 5. It is meta to the OH and ortho to the NH2.
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2,5,6-Isomer: The C-H is at position 4. It is para to the OH and ortho to the NH2.
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Differentiation: The C4 proton (in your 2,5,6 isomer) will be significantly shielded (upfield) relative to the C5 proton of the standard isomer due to the strong electron-donating resonance effect of the para-OH group.
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Nomenclature Decision Tree
Use this logic flow to ensure your naming convention aligns with your structural data.
Figure 2: IUPAC decision logic confirming the nomenclature based on substituent positioning.
References
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IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Rule P-14.4 (Numbering).[5][6]
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PubChem. (n.d.).[7] Compound Summary: 3-Amino-2,4,6-tribromophenol (CAS 132331-08-9).[8] National Library of Medicine. Retrieved October 26, 2023.
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National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Brominated Phenols.
Sources
- 1. IUPAC Rules [chem.uiuc.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. CN104761510B - Synthesis method of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine - Google Patents [patents.google.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 7. 3-Amino-5-bromophenol | C6H6BrNO | CID 18388272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 132331-08-9|3-Amino-2,4,6-tribromophenol|BLDpharm [bldpharm.com]
